molecular formula C14H11NO2 B12952464 5-Methoxy-3-phenylbenzo[d]isoxazole

5-Methoxy-3-phenylbenzo[d]isoxazole

Katalognummer: B12952464
Molekulargewicht: 225.24 g/mol
InChI-Schlüssel: JGMWVTVAGAFBIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methoxy-3-phenylbenzo[d]isoxazole is a heterocyclic compound featuring an isoxazole ring substituted with a methoxy group at the 5-position and a phenyl group at the 3-position. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3-phenylbenzo[d]isoxazole typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a (3+2) cycloaddition reaction between a nitrile oxide and an alkyne. For example, the reaction between phenylacetylene and methoxy-substituted nitrile oxide under mild conditions can yield the desired isoxazole ring.

    Methoxylation: The methoxy group can be introduced through methylation of a hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts such as copper(I) or ruthenium(II) can be employed to facilitate the cycloaddition reactions, although metal-free methods are also being explored to reduce costs and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the isoxazole ring can yield various reduced forms, such as hydroxylamines.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Methoxybenzoic acid derivatives.

    Reduction: Hydroxylamine derivatives.

    Substitution: Halogenated or nitrated phenylisoxazole derivatives.

Wissenschaftliche Forschungsanwendungen

5-Methoxy-3-phenylbenzo[d]isoxazole has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Methoxy-3-phenylbenzo[d]isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can enhance its binding affinity to these targets, while the isoxazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Methoxy-3-phenylbenzo[d]isoxazole is unique due to the presence of both the methoxy and phenyl groups, which confer distinct chemical and biological properties. The methoxy group enhances solubility and binding interactions, making it a valuable compound in drug discovery and development.

Eigenschaften

Molekularformel

C14H11NO2

Molekulargewicht

225.24 g/mol

IUPAC-Name

5-methoxy-3-phenyl-1,2-benzoxazole

InChI

InChI=1S/C14H11NO2/c1-16-11-7-8-13-12(9-11)14(15-17-13)10-5-3-2-4-6-10/h2-9H,1H3

InChI-Schlüssel

JGMWVTVAGAFBIX-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C1)ON=C2C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.